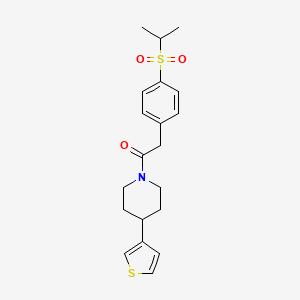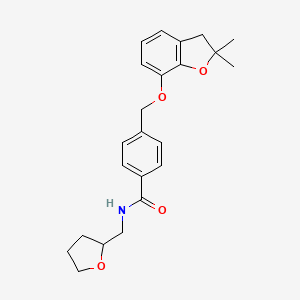![molecular formula C12H20FNO2 B2878874 Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287261-94-1](/img/structure/B2878874.png)
Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as UWA-121, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of synthetic cannabinoids and has been identified as a potential drug candidate for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, it is believed to exert its pharmacological effects through the activation of the cannabinoid receptors CB1 and CB2. This compound has been found to bind to these receptors with high affinity, resulting in the modulation of various signaling pathways involved in neuronal excitability, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including GABAergic, glutamatergic, and serotonergic systems. It has been found to increase the levels of GABA, a major inhibitory neurotransmitter, in the brain, resulting in the suppression of neuronal excitability and the reduction of seizure activity. Moreover, this compound has also been shown to decrease the levels of glutamate, a major excitatory neurotransmitter, in the brain, resulting in the attenuation of excitotoxicity and neuroinflammation.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate has several advantages for lab experiments. It is a highly potent and selective compound, which makes it an ideal tool for studying the cannabinoid receptor system. Moreover, this compound has shown good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Moreover, this compound has been found to exhibit some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate. One of the most promising areas is the development of this compound-based therapeutics for the treatment of neurological disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential off-target effects. Additionally, the development of more potent and selective this compound analogs may lead to the discovery of novel drug candidates with improved pharmacological properties.
Synthesis Methods
The synthesis of Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate involves a multistep process, which includes the reaction of 4-fluorobutyl Grignard reagent with bicyclo[1.1.1]pentane-1-carboxylic acid, followed by the reaction of the resulting intermediate with methyl chloroacetate. The final product is obtained after purification and isolation of the crude reaction mixture.
Scientific Research Applications
Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promising results in various preclinical studies for the treatment of neurological disorders such as epilepsy, anxiety, and depression. It has been found to exhibit potent anticonvulsant and anxiolytic effects in animal models. Moreover, this compound has also been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c1-16-10(15)9(14)12-6-11(7-12,8-12)4-2-3-5-13/h9H,2-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMIFZXHQGPOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)CCCCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)




